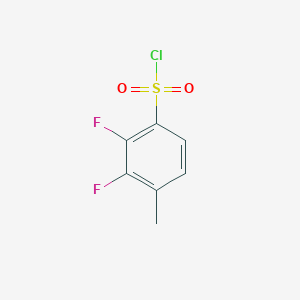

2,3-Difluoro-4-methylbenzenesulfonyl chloride

Description

BenchChem offers high-quality 2,3-Difluoro-4-methylbenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-4-methylbenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-difluoro-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S/c1-4-2-3-5(13(8,11)12)7(10)6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOZHVMXONVVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Difluoro-4-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Difluoro-4-methylbenzenesulfonyl chloride (CAS No. 1698682-03-9), a fluorinated aromatic sulfonyl chloride of increasing interest in medicinal chemistry and drug discovery. The strategic placement of fluorine atoms and a methyl group on the benzene ring imparts unique electronic properties and steric influences, making it a valuable building block for the synthesis of novel therapeutic agents. This document will delve into the synthesis, physicochemical properties, reactivity, and applications of this compound, offering field-proven insights and detailed experimental protocols to support researchers in their endeavors.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong bonds with carbon—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These modifications can lead to enhanced metabolic stability, increased binding affinity, improved membrane permeability, and altered pKa values.

2,3-Difluoro-4-methylbenzenesulfonyl chloride emerges as a particularly interesting reagent in this context. The vicinal difluoro substitution pattern creates a distinct electronic environment on the aromatic ring, while the para-methyl group provides a handle for further functionalization or can influence steric interactions within a biological target. This guide will explore the nuances of harnessing these features in the design and synthesis of novel chemical entities.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of a reagent is paramount for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of 2,3-Difluoro-4-methylbenzenesulfonyl chloride

| Property | Value | Source |

| CAS Number | 1698682-03-9 | , |

| Molecular Formula | C₇H₅ClF₂O₂S | |

| Molecular Weight | 226.63 g/mol | , |

| Purity | ≥95% | |

| MDL Number | MFCD28054217 |

Note: Experimental physical properties such as melting point, boiling point, and density for this specific compound are not widely reported in publicly available literature and should be determined empirically upon receipt.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group, likely in the range of 2.3-2.7 ppm. The aromatic region would display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the methyl carbon, the aromatic carbons (with C-F coupling), and the carbon attached to the sulfonyl group.

-

¹⁹F NMR: The fluorine NMR will likely show two distinct resonances for the two non-equivalent fluorine atoms, with coupling to each other and to the aromatic protons.

-

IR Spectroscopy: The infrared spectrum will exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretches) in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[2]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for the presence of chlorine. Fragmentation patterns would likely involve the loss of the chlorine atom and the SO₂ group.

Synthesis of 2,3-Difluoro-4-methylbenzenesulfonyl Chloride

The synthesis of aryl sulfonyl chlorides can generally be achieved through two primary routes: direct chlorosulfonation of the corresponding arene or from the corresponding aniline via a Sandmeyer-type reaction.

Proposed Synthetic Pathway: Diazotization-Sulfonylation of 2,3-Difluoro-4-methylaniline

This method is often preferred for substrates with functional groups that may not be stable to the harsh conditions of direct chlorosulfonation.

Caption: Diazotization-Sulfonylation Synthetic Route.

Experimental Protocol:

-

Diazotization:

-

Suspend 2,3-difluoro-4-methylaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (1.05 eq.) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Sulfonylation:

-

In a separate flask, prepare a solution of sulfur dioxide in aqueous acetic acid, catalyzed by copper(II) chloride.

-

Cool this solution to 5-10 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until gas evolution ceases.

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice-water.

-

Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-difluoro-4-methylbenzenesulfonyl chloride.

-

Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are generally unstable at higher temperatures and can decompose. Maintaining a low temperature is crucial for maximizing the yield of the intermediate.

-

Copper(II) Chloride Catalyst: The copper salt catalyzes the reaction between the diazonium salt and sulfur dioxide, facilitating the formation of the sulfonyl chloride.

-

Aqueous Acetic Acid: This solvent system is effective for both dissolving the reactants and managing the reaction exotherm.

Reactivity and Chemical Behavior

2,3-Difluoro-4-methylbenzenesulfonyl chloride is a versatile electrophile, with the sulfur atom being susceptible to nucleophilic attack.

Caption: General Reactivity of the Sulfonyl Chloride.

Formation of Sulfonamides

The reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) readily forms sulfonamides. This is one of the most common and important reactions of sulfonyl chlorides in drug discovery, as the sulfonamide moiety is a key pharmacophore in a wide range of therapeutic agents, including antibiotics, diuretics, and anticancer drugs.[3]

Formation of Sulfonate Esters

Alcohols and phenols react with 2,3-difluoro-4-methylbenzenesulfonyl chloride to yield sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions, making this transformation valuable for activating hydroxyl groups.

Friedel-Crafts Reactions

Under Lewis acid catalysis, 2,3-difluoro-4-methylbenzenesulfonyl chloride can participate in Friedel-Crafts reactions with electron-rich aromatic compounds to form diaryl sulfones.

Hydrolytic Stability

Like most sulfonyl chlorides, this compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be handled under anhydrous conditions and stored in a desiccator.

Applications in Drug Discovery and Development

The unique substitution pattern of 2,3-difluoro-4-methylbenzenesulfonyl chloride makes it an attractive building block for the synthesis of complex molecules with potential therapeutic applications.

-

Scaffold for Bioactive Molecules: The sulfonamide derivatives of this compound can be explored for a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antiproliferative effects.[3]

-

Modulation of Physicochemical Properties: The difluoro-methylphenyl motif can be incorporated into lead compounds to fine-tune their lipophilicity, metabolic stability, and target-binding interactions.

-

Probing Structure-Activity Relationships (SAR): By systematically replacing other substituted benzenesulfonyl chlorides with this reagent, researchers can probe the importance of the specific electronic and steric features of the 2,3-difluoro-4-methyl substitution pattern for biological activity.

Safety and Handling

2,3-Difluoro-4-methylbenzenesulfonyl chloride is a corrosive substance that causes severe skin burns and eye damage.[4] It is also moisture-sensitive.

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and vapors. Prevent contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2,3-Difluoro-4-methylbenzenesulfonyl chloride represents a valuable and versatile tool for medicinal chemists and drug discovery scientists. Its unique combination of electronic and steric properties offers significant potential for the development of novel therapeutic agents with improved pharmacological profiles. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for unlocking its full potential in the laboratory.

References

-

ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

- Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

- Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.

-

MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

-

MDPI. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-methylbenzene-1-sulfonyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of the standard P-ASC. Retrieved from [Link]

-

The Chinese Chemical Society. (n.d.). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Some nucleophilic reactions of cyanuric chloride and of certain 2,4-dichloro-1,3,5-triazines with compounds containing reactive hydrogen. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 2,3-Difluoro-4-methylbenzenesulfonyl Chloride

Introduction: Understanding the Hazard Profile

2,3-Difluoro-4-methylbenzenesulfonyl chloride is an aromatic sulfonyl chloride, a class of compounds widely utilized in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters. The presence of the sulfonyl chloride functional group (-SO₂Cl) is the primary determinant of its hazardous properties. This group is highly electrophilic and susceptible to nucleophilic attack, most notably by water.

The core safety concern stems from its rapid, exothermic reaction with water (hydrolysis), including atmospheric moisture, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.[1][2] This reaction is the fundamental cause of its severe corrosive properties. The fluorinated aromatic ring may also contribute to its toxicological profile. Therefore, all handling protocols must be designed to rigorously exclude moisture and prevent all forms of direct contact.

Hazard Identification and Classification

Based on the GHS classifications of analogous compounds, 2,3-Difluoro-4-methylbenzenesulfonyl chloride should be treated as, at minimum, possessing the following hazards.

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Basis from Analogs |

| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage. | Universal across benzenesulfonyl chloride analogs.[3][4] | |

| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage. | A direct consequence of H314 classification. | |

| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction. | Observed in substituted toluenesulfonyl chlorides. | |

| Aquatic Hazard (Chronic) | Category 3 | (No Pictogram) | (No Signal Word) | H412: Harmful to aquatic life with long lasting effects. | Common classification for this chemical family. |

| Corrosive to Metals | Category 1 | Warning | H290: May be corrosive to metals. | Inferred from the generation of HCl upon contact with moisture. |

Table 1: Anticipated GHS Classification for 2,3-Difluoro-4-methylbenzenesulfonyl chloride.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is mandatory, prioritizing engineering controls to minimize exposure potential, supplemented by robust personal protective equipment.

Primary Engineering Controls

All manipulations of 2,3-Difluoro-4-methylbenzenesulfonyl chloride, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood with a tested face velocity of 80-120 feet per minute. The work area should be equipped with an immediately accessible safety shower and eyewash station.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent devastating injuries from accidental contact. The following ensemble represents the minimum requirement for handling this compound.

| Body Part | PPE Specification | Rationale and Best Practices |

| Eyes/Face | Chemical splash goggles (ANSI Z87.1 certified) AND a full-face shield. | Protects against splashes and fumes. A face shield is mandatory to protect the entire face from severe burns. |

| Hands | Heavy-duty, chemical-resistant gloves (e.g., Neoprene or Nitrile) with an extended cuff. | Inspect gloves for any signs of degradation or pinholes before each use. Consider double-gloving for extended operations. |

| Body | Flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. A chemical-resistant apron is also required over the lab coat. | Provides a barrier against spills. Ensure no skin is exposed between the glove and the lab coat sleeve. |

| Feet | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |

| Respiratory | Not typically required when using a certified fume hood. | If there is a risk of aerosol generation or system failure, a NIOSH-approved respirator with an acid gas cartridge is necessary. |

Table 2: Mandatory Personal Protective Equipment.

Diagram 1: PPE Donning and Doffing Workflow.

Handling and Storage Protocols

Chemical Incompatibility

This compound is incompatible with:

-

Water/Moisture: Reacts violently to produce corrosive acids.[2]

-

Strong Bases (e.g., hydroxides, amines): Can cause vigorous, exothermic reactions.

-

Alcohols: Will react to form sulfonate esters, potentially with significant heat generation.

-

Strong Oxidizing Agents: May lead to unpredictable and hazardous reactions.

Handling Procedures

-

Work Area Preparation: Ensure the fume hood sash is at the lowest practical height. Remove all unnecessary items and potential sources of water from the work area. Place absorbent, chemical-resistant pads on the work surface.

-

Inert Atmosphere: For sensitive reactions or long-term storage, handling under an inert atmosphere (e.g., Nitrogen or Argon) is recommended to prevent degradation from atmospheric moisture.

-

Dispensing: Use clean, dry glassware. If the compound is a solid, use a non-metallic spatula. If it is a liquid, use a glass syringe or cannula techniques.

-

Quenching: Reactions should be quenched carefully by slowly adding the reaction mixture to a well-stirred, cooled quenching solution (e.g., a biphasic mixture of a suitable organic solvent and a weak base like sodium bicarbonate solution). Never add water directly to the neat compound.

Storage

Store containers in a cool, dry, well-ventilated area designated for corrosive materials. The container must be tightly sealed to prevent moisture ingress. Storage in a desiccator is highly recommended. Ensure containers are clearly labeled with the compound name and all relevant GHS hazard pictograms.

Emergency Procedures: Spill and Exposure Management

Immediate and correct response to a spill or exposure is critical to mitigating harm.

Personnel Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Use a safety shower if the area of contact is large. Seek immediate medical attention. Do not attempt to neutralize the chemical on the skin.[5]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention. Ingestion can cause severe damage and perforation of the digestive tract.

Spill Response

The response to a spill depends on its size and location. NEVER use water to clean up a spill of a sulfonyl chloride.[6]

-

Alert & Evacuate: Alert personnel in the immediate vicinity and evacuate the area.

-

Secure: Secure the area to prevent re-entry. If the spill is large or outside of a fume hood, contact your institution's emergency response team.

-

Assess: From a safe distance and with appropriate PPE, assess the extent of the spill.

-

Contain & Clean (Small spills inside a fume hood only):

-

Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial spill absorbent for acids. Do NOT use combustible materials like paper towels.

-

Working from the outside in, carefully scoop the absorbed material into a clearly labeled, dry, sealable container for hazardous waste. .

-

Decontaminate the area with a solvent (e.g., acetone), followed by a thorough wash with soap and water.

-

Diagram 2: Emergency Spill Response Decision Tree.

Waste Disposal

All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste. Place materials in a sealed, properly labeled container. Follow all local, state, and federal regulations for chemical waste disposal.

Conclusion

2,3-Difluoro-4-methylbenzenesulfonyl chloride, like all sulfonyl chlorides, is a hazardous chemical that demands respect and meticulous handling. Its corrosive and water-reactive nature are the primary risks. By understanding the chemical principles behind these hazards and adhering strictly to the engineering controls, PPE requirements, and emergency procedures outlined in this guide, researchers can work with this valuable synthetic building block in a safe and controlled manner.

References

- Echemi. (n.d.). 3-Chloro-4-methylbenzenesulfonyl chloride SDS, 42413-03-6 Safety Data Sheets.

-

NextSDS. (n.d.). CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S. - ADR Information. Retrieved from [Link]

- King, J. F., & Lee, T. W. S. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.

-

University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

-

PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

- Robertson, R. E., & Laughton, P. M. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

- FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET - Benzenesulfonyl Chloride.

-

ChemSafetyPro.COM. (2016, May 9). GHS Classification Criteria in A Single Page. Retrieved from [Link]

- Wayne State University. (n.d.). Water Reactive Chemicals SOP.

- CAMEO Chemicals. (n.d.). BENZENESULFONYL CHLORIDE.

-

ACTenviro. (2024, June 28). Best Practices for Emergency Spill Response. Retrieved from [Link]

- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.

- Bentley, T. W., Jones, R. O., & Storre, M. A. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH Public Access.

-

PubChem. (n.d.). Benzenesulfonyl fluoride. Retrieved from [Link]

Sources

The Fluorine Factor: Transforming Sulfonyl Chlorides into Precision Chemical Tools

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of chlorine with fluorine in the sulfonyl halide functional group (R-SO₂-X) is not a mere atomic replacement; it is a fundamental transformation that unlocks a new paradigm of chemical reactivity and stability. While sulfonyl chlorides have long been workhorse electrophiles in organic synthesis, their fluorinated counterparts, sulfonyl fluorides (R-SO₂F), offer a unique combination of remarkable stability and context-dependent, "clickable" reactivity. This guide delves into the profound influence of fluorine on the physicochemical properties of this functional group, exploring the electronic effects that govern its behavior. We will dissect the practical implications of these changes, from enhanced stability in complex molecular environments to the development of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This document serves as a technical resource for researchers, providing insights into the synthesis, characterization, and application of fluorinated sulfonyl compounds, particularly in the realms of drug discovery and chemical biology, where precision and stability are paramount.

The Foundational Influence of Fluorine: A Tale of Two Halides

The dramatic difference in the chemical character between a sulfonyl chloride and a sulfonyl fluoride originates from the fundamental properties of the fluorine atom itself. Its extreme electronegativity and the resulting strength of the sulfur-fluorine bond dictate the group's behavior.

-

Potent Inductive Effect: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect through the sigma bond. This effect polarizes the entire sulfonyl group, rendering the sulfur atom significantly more electron-deficient and, therefore, a harder electrophile compared to its state in a sulfonyl chloride.

-

Superior Bond Strength: The S-F bond is substantially stronger and more robust than the S-Cl bond. This inherent strength is the cornerstone of the sulfonyl fluoride's remarkable stability. It is resistant to hydrolysis, thermolysis, and reduction—conditions that can readily degrade a sulfonyl chloride.[1][2] While aryl sulfonyl chlorides are prone to reductive collapse of the S(VI)-Cl bond to yield S(IV) species, sulfonyl fluorides reliably maintain their S(VI) oxidation state.[1][3]

-

Distinct Non-Covalent Interactions: Crystallographic studies reveal that the two halides guide different intermolecular packing in the solid state. While sulfonyl chlorides can participate in hydrogen bonding, the corresponding fluoride often does not.[1] Instead, the fluorine atom in aryl sulfonyl fluorides has been observed forming stabilizing close contacts with π-bonding regions of adjacent molecules.[1]

These fundamental differences are not subtle, leading to a stark divergence in their chemical utility, as summarized in the table below.

Table 1: Comparative Properties of Sulfonyl Halides

| Property | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonyl Fluorides (R-SO₂F) | Causality & Implication |

| S-Halogen Bond | Weaker, more labile | Significantly stronger | The robust S-F bond confers high chemical and thermal stability.[1] |

| Stability | Sensitive to moisture, heat, and reducing agents. Prone to degradation. | Highly stable; resistant to hydrolysis, thermolysis, and reduction.[2][4] | Fluorides can be carried through multi-step syntheses and harsh conditions. |

| General Reactivity | Broadly reactive with many nucleophiles. | Latent reactivity; stable until "activated" by specific conditions/catalysts.[4] | Chlorides are general-purpose reagents; fluorides are precision tools. |

| Selectivity | Less selective, prone to side reactions. | Highly selective for specific nucleophiles (e.g., silyl ethers, phenols). | Enables clean reactions in complex environments (e.g., biological systems). |

| Key Application | Synthesis of sulfonamides, sulfonate esters. | SuFEx Click Chemistry, covalent inhibitors, chemical probes.[2][5] | The stability-reactivity profile of fluorides unlocks advanced applications. |

A Paradigm Shift in Reactivity: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The unique stability-reactivity balance of sulfonyl fluorides remained a niche curiosity for decades.[4] However, the pioneering work of K. Barry Sharpless and coworkers catapulted them to the forefront of modern chemistry by defining their reactions as a new generation of "click chemistry"—Sulfur(VI) Fluoride Exchange (SuFEx).[3][5]

SuFEx is not just a reaction, but a chemical philosophy. It leverages the near-perfect balance of the S-F group: it is kinetically inert enough to be considered a stable functional group handle, yet it can be coaxed into highly efficient and specific reactions with nucleophiles under the right conditions.[4] This "on-demand" reactivity is a departure from the often-uncontrolled reactivity of sulfonyl chlorides. SuFEx provides a powerful and reliable method for forging robust covalent linkages in a variety of contexts, from materials science to drug development.[3]

Caption: General schematic of a SuFEx click reaction.

Applications in Drug Discovery and Chemical Biology: The Precision Warhead

The properties endowed by fluorine make sulfonyl fluorides exceptionally well-suited for the demanding environment of biological systems. Their stability prevents premature reaction or degradation, while their selective reactivity allows for precise targeting of biomolecules.

-

Covalent Inhibitors: The sulfonyl fluoride moiety has emerged as a premier "warhead" for designing covalent drugs.[6] It can form stable, irreversible bonds with the nucleophilic side chains of specific amino acid residues within a protein's binding pocket, including serine, threonine, tyrosine, and lysine.[5][6][7] This allows for potent and durable target engagement, a strategy used to inhibit enzymes or block protein-protein interactions.[7]

-

Activity-Based Probes (ABPs): By appending a reporter tag (like a fluorophore or biotin) to a sulfonyl fluoride scaffold, researchers can create ABPs.[2][7] These probes react covalently with active enzymes in a complex proteome, allowing for their identification, quantification, and functional characterization.

-

Late-Stage Functionalization: A significant challenge in drug development is modifying complex lead compounds in the final stages of synthesis. The robust nature of the SO₂F group allows it to be installed early and carried through numerous synthetic steps, with its reactivity only being called upon at the desired moment. This is a distinct advantage over the more fragile SO₂Cl group, which often must be installed immediately before use.[8]

-

PET Radiochemistry: The S-F bond's unique properties have enabled its use in Positron Emission Tomography (PET). Ultrafast isotopic exchange methods using [¹⁸F]fluoride have been developed, allowing for the rapid synthesis of PET imaging agents for clinical and research applications.[9]

Synthetic Methodologies: Accessing the Sulfonyl Fluoride

While numerous methods exist, the most common and practical route to sulfonyl fluorides involves the direct halogen exchange (HALEX) of their more readily available sulfonyl chloride precursors.

Experimental Protocol: Direct Chloride-to-Fluoride Exchange

This protocol is adapted from a simple, mild, and high-yielding procedure for the synthesis of sulfonyl fluorides from sulfonyl chlorides.[10][11] It utilizes a biphasic mixture of potassium fluoride (KF) in water/acetone, avoiding the need for hazardous reagents or anhydrous conditions.[11]

Materials:

-

Aryl or alkyl sulfonyl chloride (1.0 eq)

-

Potassium fluoride (KF, 3.0 eq)

-

Acetone

-

Deionized water

-

Round-bottom flask with magnetic stir bar

-

Separatory funnel

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add the sulfonyl chloride (e.g., 10 mmol, 1.0 eq) and acetone (e.g., 30 mL). Begin stirring to dissolve the starting material.

-

Fluoride Source Addition: In a separate beaker, dissolve potassium fluoride (30 mmol, 3.0 eq) in a minimal amount of deionized water (e.g., 10 mL). Add this aqueous KF solution to the stirring acetone solution of the sulfonyl chloride. The reaction mixture will be biphasic.

-

Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 2-4 hours.[11]

-

Workup - Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (e.g., 50 mL) and deionized water (e.g., 50 mL). Shake and separate the layers.

-

Washing: Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual KF and water-soluble impurities.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification and Analysis: The resulting crude sulfonyl fluoride is often of high purity. If necessary, it can be further purified by flash column chromatography or recrystallization. Confirm product identity and purity via NMR spectroscopy (¹H, ¹³C, and importantly, ¹⁹F) and mass spectrometry.

Caption: Workflow for sulfonyl fluoride synthesis via halogen exchange.

Conclusion: A Future Forged with Fluorine

The strategic incorporation of fluorine into the sulfonyl halide framework is a powerful example of how a single atomic substitution can redefine a functional group's role in chemistry. The resulting sulfonyl fluorides are not simply more stable analogues of sulfonyl chlorides; they are a distinct class of reagents with a unique and highly desirable profile of stability and selective reactivity. This profile has made them indispensable tools in the quest for new medicines and biological probes, primarily through the elegant and robust connections forged by SuFEx click chemistry. As our understanding of SuFEx continues to grow and new synthetic methods emerge, the impact of the fluorine-sulfonyl partnership on science and technology is set to expand even further.

References

- Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. (2022-12-06).

- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.

- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. (2022-12-08).

- Sulfonyl Chlorides/Fluorides. Yufeng.

- Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone.

- Synthesis of Sulfonyl Fluorides from Sulfonamides.

- Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC - NIH.

- Synthetic Routes to Arylsulfonyl Fluorides. MDPI.

- Lecture 26 : Electrochemical Fluorination, Sulfonyl Fluorides. YouTube. (2019-05-06).

- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Unknown Source.

- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.

- Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-Stage Radiosynthesis. Journal of the American Chemical Society. (2021-02-25).

- A Practical Guide to SuFEx Chemistry: An Overview of S(VI). Unknown Source.

- Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC - NIH.

- Sulfur Fluoride Exchange (SuFEx). Monash University.

- Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and W

Sources

- 1. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 5. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]

- 6. Sulfonyl Chlorides/Fluorides [yufenggp.com]

- 7. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone [organic-chemistry.org]

An In-depth Technical Guide to the Electrophilicity of 2,3-Difluoro-4-methylbenzenesulfonyl Chloride

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of 2,3-Difluoro-4-methylbenzenesulfonyl chloride, a key intermediate in medicinal chemistry and organic synthesis. We delve into the theoretical principles governing its reactivity, offering a predictive framework based on substituent effects. This guide furnishes detailed, field-proven experimental protocols for the synthesis, characterization, and kinetic analysis of this sulfonyl chloride. Furthermore, we present a complete workflow for the computational determination of its electrophilicity index using Density Functional Theory (DFT). By integrating theoretical insights with practical methodologies, this document serves as an essential resource for scientists seeking to understand and harness the reactivity of this versatile reagent in drug discovery and development.

Introduction: The Significance of Electrophilicity in Drug Development

The sulfonyl chloride moiety is a cornerstone in the synthesis of sulfonamides, a privileged scaffold in a vast array of therapeutic agents. The reactivity of the sulfonyl chloride, specifically its electrophilicity, dictates its propensity to react with nucleophiles, forming the crucial sulfonamide linkage. A well-calibrated electrophilicity is paramount; a reagent that is too reactive may lead to poor selectivity and unwanted side reactions, while one with insufficient reactivity can result in sluggish or incomplete conversions. 2,3-Difluoro-4-methylbenzenesulfonyl chloride presents a unique substitution pattern, and a thorough understanding of its electronic properties is essential for its effective utilization. The fluorine substituents are expected to significantly enhance the electrophilicity of the sulfur center through their strong electron-withdrawing inductive effects, making this reagent a potent partner in sulfonamide synthesis.

Theoretical Framework: Predicting the Electrophilicity

The electrophilicity of an aromatic sulfonyl chloride is primarily governed by the electronic effects of the substituents on the benzene ring. These effects can be dissected into inductive and resonance contributions, which can be quantitatively assessed using Hammett constants.

The Role of Substituents: An Inductive and Resonance Perspective

The two fluorine atoms at the 2- and 3-positions are powerful electron-withdrawing groups, primarily through the inductive effect (-I). This effect polarizes the S-Cl bond, increasing the partial positive charge on the sulfur atom and making it more susceptible to nucleophilic attack. The methyl group at the 4-position is an electron-donating group (+I and hyperconjugation), which slightly counteracts the effect of the fluorine atoms. However, the combined inductive effect of the two ortho and meta fluorine atoms is expected to dominate, leading to a highly electrophilic sulfonyl chloride.

Hammett Analysis: A Quantitative Prediction

The Hammett equation, log(k/k₀) = σρ, provides a linear free-energy relationship that correlates the rate constants (k) of a series of reactions with the substituent constants (σ) and a reaction constant (ρ). For the hydrolysis of benzenesulfonyl chlorides, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups accelerate the reaction. While specific Hammett constants for ortho substituents are complex due to steric effects, we can approximate the electronic influence. The σ_m for fluorine is +0.34 and for an ortho fluorine, the inductive effect is even more pronounced. The σ_p for a methyl group is -0.17. The cumulative effect of two strong electron-withdrawing fluorine atoms in close proximity to the sulfonyl chloride group is anticipated to result in a significantly positive Σσ value, suggesting a high reaction rate compared to unsubstituted benzenesulfonyl chloride.

Synthesis of 2,3-Difluoro-4-methylbenzenesulfonyl Chloride

The synthesis of the title compound can be achieved through a reliable, multi-step sequence starting from commercially available precursors. The key steps involve the synthesis of the corresponding aniline, followed by diazotization and a Sandmeyer-type reaction.

Synthesis of 2,3-Difluoro-4-methylaniline

The precursor aniline can be synthesized from 2,3-difluoronitrobenzene through a series of steps including methylation and reduction. Alternatively, commercially available 2,3-difluoro-4-methylaniline can be used directly.

Diazotization of 2,3-Difluoro-4-methylaniline

The conversion of the aniline to a diazonium salt is a critical step and is typically performed at low temperatures to ensure the stability of the diazonium intermediate.[1]

Experimental Protocol:

-

To a stirred solution of 2,3-difluoro-4-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Sandmeyer Reaction: Formation of the Sulfonyl Chloride

The diazonium salt is then converted to the sulfonyl chloride in the presence of sulfur dioxide and a copper(I) chloride catalyst.[2][3]

Experimental Protocol:

-

In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride.

-

Cool this solution to 5-10 °C and add the previously prepared cold diazonium salt solution portion-wise, ensuring the temperature does not exceed 15 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Pour the reaction mixture onto ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2,3-Difluoro-4-methylbenzenesulfonyl chloride.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Caption: Synthetic workflow for 2,3-Difluoro-4-methylbenzenesulfonyl chloride.

Experimental Assessment of Electrophilicity

The electrophilicity of 2,3-Difluoro-4-methylbenzenesulfonyl chloride can be quantitatively determined by monitoring its reaction kinetics with a suitable nucleophile. Here, we provide protocols for both Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopic methods.

Kinetic Analysis by ¹⁹F NMR Spectroscopy

Given the presence of fluorine atoms in the molecule, ¹⁹F NMR spectroscopy is a powerful tool for monitoring the reaction progress, as the chemical shifts of the fluorine nuclei are highly sensitive to their electronic environment.

Experimental Protocol:

-

Sample Preparation: In a dry NMR tube, dissolve a known concentration of 2,3-Difluoro-4-methylbenzenesulfonyl chloride in a suitable deuterated solvent (e.g., acetonitrile-d₃). Add a known concentration of a stable internal standard with a distinct ¹⁹F NMR signal.

-

Reaction Initiation: At time t=0, inject a known concentration of the chosen nucleophile (e.g., an amine or alcohol) into the NMR tube and mix thoroughly.

-

Data Acquisition: Immediately acquire a series of ¹⁹F NMR spectra at regular time intervals.

-

Data Analysis: Integrate the signals corresponding to the fluorine atoms of the starting material and the product. The decrease in the integral of the starting material over time can be used to determine the rate constant of the reaction.

Caption: Workflow for kinetic analysis using ¹⁹F NMR spectroscopy.

Kinetic Analysis by UV-Vis Spectroscopy

If the reaction involves a change in the chromophore of the system, UV-Vis spectroscopy can be an effective and convenient method for kinetic analysis.

Experimental Protocol:

-

Wavelength Selection: Determine the λ_max of the starting material and the product. Choose a wavelength where the absorbance change upon reaction is significant.

-

Reaction Setup: In a cuvette, place a solution of 2,3-Difluoro-4-methylbenzenesulfonyl chloride in a suitable solvent.

-

Reaction Initiation: At time t=0, add the nucleophile to the cuvette, mix rapidly, and immediately place it in the spectrophotometer.

-

Data Acquisition: Monitor the change in absorbance at the chosen wavelength over time.

-

Data Analysis: Use the Beer-Lambert law to convert absorbance data to concentration data and determine the rate constant.

Computational Analysis: The Electrophilicity Index

Density Functional Theory (DFT) provides a powerful computational tool to quantify the intrinsic electrophilicity of a molecule through the calculation of the global electrophilicity index (ω). This index is defined as:

ω = μ² / (2η)

where μ is the electronic chemical potential and η is the chemical hardness. These can be approximated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO):

μ ≈ (E_HOMO + E_LUMO) / 2 η ≈ E_LUMO - E_HOMO

A higher electrophilicity index indicates a greater electrophilic character.

Computational Workflow

Protocol for DFT Calculation:

-

Structure Optimization: Build the 3D structure of 2,3-Difluoro-4-methylbenzenesulfonyl chloride and perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies).

-

HOMO and LUMO Energies: From the output of the calculation, extract the energies of the HOMO and LUMO.

-

Calculate Electrophilicity Index: Use the HOMO and LUMO energies to calculate the electronic chemical potential (μ), chemical hardness (η), and finally the global electrophilicity index (ω).

Sources

The Strategic Incorporation of Difluorinated Building Blocks: A Technical Guide for Drug Discovery and Beyond

Foreword: Beyond Simple Fluorination - The Nuanced Power of Two

For decades, the strategic introduction of fluorine into bioactive molecules has been a cornerstone of medicinal chemistry.[1] This small yet fiercely electronegative atom can profoundly alter a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] However, as our understanding of molecular interactions deepens, the focus has shifted from simple monofluorination to the more nuanced and powerful applications of polyfluorinated motifs. Among these, difluorinated building blocks—bearing the difluoromethyl (CF2H), difluoromethylene (-CF2-), or gem-difluoroalkyl functionalities—have emerged as exceptionally versatile tools for fine-tuning molecular properties with remarkable precision.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles, synthetic strategies, and practical applications of difluorinated building blocks. Moving beyond a mere recitation of facts, we will delve into the causal relationships behind experimental choices, offering field-proven insights to empower your own research endeavors.

The Physicochemical Impact of Difluorination: A Game of Electronic Effects and Steric Mimicry

The utility of difluorinated motifs stems from their unique ability to modulate a molecule's properties in ways that are distinct from both their hydrogenated and trifluoromethylated counterparts. This influence is a delicate interplay of potent inductive effects, altered hydrogen bonding capabilities, and steric mimicry.

The Difluoromethyl (CF2H) Group: A Lipophilic Hydrogen Bond Donor

The difluoromethyl group is increasingly recognized not just as a more lipophilic alternative to a methyl or hydroxyl group, but as a "lipophilic hydrogen bond donor."[3] This unique characteristic allows it to act as a bioisostere for hydroxyl (-OH), thiol (-SH), and even amine (-NH2) groups, which are common pharmacophores.[4] The C-H bond in a CF2H group is polarized and can participate in hydrogen bonding, a feature that can be leveraged to enhance binding affinity and specificity with a target protein.[4]

The Difluoromethylene (-CF2-) Group: A Stable Phosphate Mimic

In biological systems, phosphate and pyrophosphate groups are ubiquitous in signaling pathways.[5] However, their inherent instability to hydrolysis presents a challenge for drug design. The difluoromethylene group (-CF2-) has proven to be an effective and hydrolytically stable bioisostere of the oxygen atom in phosphate esters (R-CF2-PO3^2-^ vs. R-O-PO3^2-^).[6] This mimicry has been instrumental in the design of inhibitors for enzymes that bind or hydrolyze phosphate esters, such as protein tyrosine phosphatases (PTPs).[6][7]

Gem-Difluorinated Rings: Modulating pKa, Lipophilicity, and Conformation

The introduction of a gem-difluoro group into a cyclic system can have a profound impact on the molecule's physicochemical properties. The strong electron-withdrawing nature of the two fluorine atoms significantly influences the acidity or basicity of nearby functional groups. For instance, the pKa of amines and carboxylic acids can be fine-tuned by the placement of a CF2 group within a cycloalkane ring. Furthermore, gem-difluorination can alter lipophilicity and aqueous solubility in complex ways, often dependent on the ring size and the position of the fluorine atoms.

Synthetic Strategies for the Introduction of Difluorinated Motifs

The successful application of difluorinated building blocks hinges on the availability of robust and versatile synthetic methodologies. Over the past two decades, significant progress has been made in the development of methods for the introduction of CF2H, -CF2-, and related groups.

Synthesis of Difluoromethylated Compounds

The direct introduction of a difluoromethyl group onto a molecule can be achieved through a variety of methods, including radical, nucleophilic, and electrophilic approaches.

This protocol provides a catalyst-free method for the C3-difluoromethylation of quinoxalin-2(1H)-ones using readily available reagents.[8][9]

Materials:

-

Quinoxalin-2(1H)-one derivative

-

Difluoroacetic anhydride

-

Pyridine N-oxide

-

Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Water

-

tert-Butyl alcohol (for recrystallization)

Procedure:

-

To a solution of the quinoxalin-2(1H)-one (1.0 equiv.) and potassium carbonate (1.2 equiv.) in DMF (0.5 M), add difluoroacetic anhydride and pyridine N-oxide.

-

Stir the mixture at room temperature for 16 hours under visible light irradiation (e.g., blue LED lamps).

-

Upon completion (monitored by TLC), wash the reaction mixture with a saturated solution of ammonium chloride, ethyl acetate, and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product is purified by filtration, washed with water, and recrystallized from tert-butyl alcohol to yield the C3-difluoromethylated quinoxalin-2(1H)-one.

Synthesis of Difluoromethyl Ethers

Difluoromethyl ethers are increasingly found in pharmaceuticals and agrochemicals.[10] Modern methods often seek to avoid the use of ozone-depleting reagents like HCF2Cl.

This one-pot procedure utilizes difluoromethyltriflate (HCF2OTf) for the efficient synthesis of aryl difluoromethyl ethers from arylboronic acids.[11]

Materials:

-

Arylboronic acid

-

30% Aqueous hydrogen peroxide (H2O2)

-

Potassium hydroxide (KOH)

-

Difluoromethyltriflate (HCF2OTf)

-

Acetonitrile (MeCN)

Procedure:

-

In a reaction vessel, dissolve the arylboronic acid in MeCN.

-

Add 30% aqueous H2O2 and stir for 15 minutes at room temperature to form the corresponding phenol in situ.

-

Add an aqueous solution of KOH to the reaction mixture.

-

Add HCF2OTf to the basic solution and stir vigorously. The reaction is typically complete within minutes.

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent, followed by purification of the crude product to yield the aryl difluoromethyl ether.

Synthesis of Gem-Difluorinated Cycloalkanes

Deoxyfluorination of ketones is a common and effective strategy for the synthesis of gem-difluorinated compounds.[12] Reagents like Deoxo-Fluor® are often employed for this transformation.[13]

This general procedure outlines the deoxyfluorination of a cyclic ketone using Deoxo-Fluor®.[13]

Materials:

-

Cyclic ketone

-

Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Ethanol (optional, for catalysis)

Procedure:

-

In a flask equipped with a reflux condenser under a nitrogen atmosphere, dissolve the cyclic ketone in an anhydrous solvent.

-

Carefully add Deoxo-Fluor® (typically 1.5-3.0 equivalents) to the solution. A catalytic amount of ethanol can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or GC/MS. Reaction times can vary from a few hours to 24 hours depending on the substrate's reactivity.[13]

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

After filtration and concentration, the crude product is purified by column chromatography to yield the gem-difluorocycloalkane.

Applications in Drug Discovery: Case Studies

The true measure of a building block's utility lies in its successful application. The following case studies illustrate how difluorinated motifs have been instrumental in the development of impactful therapeutic agents.

Riociguat: A Soluble Guanylate Cyclase (sGC) Stimulator

Riociguat was the first sGC stimulator approved by the FDA for the treatment of pulmonary arterial hypertension.[2] A key feature of its structure is a difluorinated pyridine ring. The fluorine atom at the meta position of the pyridine ring was shown to confer superior pharmacokinetic properties compared to its non-fluorinated analog.[2]

Difluoromethylated Quinoxalin-2-ones in Medicinal Chemistry

Quinoxalin-2-ones are a privileged scaffold in medicinal chemistry. The incorporation of a difluoromethyl group at the C-3 position is a strategy to enhance biological activity.[4] The CF2H group can act as a hydrogen bond donor, potentially increasing target affinity, and its lipophilic nature can improve membrane permeability.[4]

Beyond Pharmaceuticals: Difluorinated Building Blocks in Materials Science

The unique properties of difluorinated compounds extend their applications beyond the realm of medicine into advanced materials.

Fluorinated Liquid Crystals

The incorporation of fluorine into liquid crystal structures can significantly alter their physical properties, including dielectric anisotropy, optical anisotropy, and viscosity.[14] The strategic placement of fluoro substituents can be used to tailor these properties for specific applications in liquid crystal displays (LCDs).[14] For example, lateral difluoro-substitution in terphenyl systems can enhance the stability of tilted smectic phases and reduce melting points.[15]

Fluorinated Polymers

Fluoropolymers are renowned for their high chemical resistance, thermal stability, and low surface energy.[10] The strong carbon-fluorine bond makes these materials resistant to solvents, acids, and bases.[16] This durability makes them ideal for a wide range of applications, from protective coatings and water- and oil-repellent surfaces to high-performance films for flexible displays.[16][17]

Visualizing the Concepts: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key synthetic pathways and logical relationships.

Caption: One-pot synthesis of aryl difluoromethyl ethers.

Caption: Deoxyfluorination of a ketone.

Caption: Bioisosteric relationship of difluoromethylene phosphonates.

Conclusion: The Future is Difluorinated

The strategic use of difluorinated building blocks represents a sophisticated and powerful approach in modern molecular design. From enhancing the pharmacokinetic profiles of life-saving drugs to engineering the next generation of advanced materials, the nuanced influence of these motifs is undeniable. As synthetic methodologies continue to evolve, offering even greater precision and efficiency, the applications of difluorinated compounds are poised to expand into new and exciting territories. For the discerning researcher, a deep understanding of the principles and practices outlined in this guide will be essential for unlocking the full potential of these remarkable chemical entities.

References

-

Fluorine. (URL: [Link])

-

Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. (URL: [Link])

-

Photochemical Difluoromethylation of Quinoxalin-2(1H)-ones with Difluoroacetic Anhydride and Pyridine N-Oxide. (URL: [Link])

-

Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. (URL: [Link])

-

Recent Advances in Synthesis of Difluoromethylene Phosphonates for Biological Applications. (URL: [Link])

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (URL: [Link])

-

Fluorinated liquid crystals - Properties and applications. (URL: [Link])

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (URL: [Link])

-

New Prospects toward the Synthesis of Difluoromethylated Phosphate Mimics. (URL: [Link])

-

Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. (URL: [Link])

-

The use of phosphate bioisosteres in medicinal chemistry and chemical biology. (URL: [Link])

-

Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. (URL: [Link])

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (URL: [Link])

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

-

Recent advances in the transition-metal-free synthesis of quinoxalines. (URL: [Link])

-

Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. (URL: [Link])

-

Synthesis of (alpha,alpha-difluoromethylene)phosphate analogues of phosphosugars and phospho-amino acids. (URL: [Link])

-

Synthesis of Difluoromethylated Compounds. (URL: [Link])

-

Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (URL: [Link])

-

Photochemical Difluoromethylation of Quinoxalin-2(1 H)-ones with Difluoroacetic Anhydride and Pyridine N-Oxide. (URL: [Link])

-

Synthesis and properties of fluorinated copolymerized polyimide films. (URL: [Link])

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

-

Fluorinated liquid crystals – properties and applications. (URL: [Link])

-

4,4'-Bis(difluoromethyl)biphenyl. (URL: [Link])

-

Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates. (URL: [Link])

-

Deoxy-Fluorine Chemistry (Important Papers). (URL: [Link])

-

The use of phosphate bioisosteres in medicinal chemistry and chemical biology. (URL: [Link])

-

What Are Fluorinated Acrylic Polymers?. (URL: [Link])

-

Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. (URL: [Link])

-

Difluoromethylation of Phenols. (URL: [Link])

-

Comparison of the fluoroquinolones based on pharmacokinetic and pharmacodynamic parameters. (URL: [Link])

-

Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. (URL: [Link])

-

SYNTHESIS AND REPELLENT PROPERTIES OF FLUORINATED DIBLOCK-COPOLYMERS. (URL: [Link])

-

a) Synthesis of difluoromethyl ethers based on the reaction of oxygen... (URL: [Link])

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 4. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 5. The use of phosphate bioisosteres in medicinal chemistry and chemical biology - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. New Prospects toward the Synthesis of Difluoromethylated Phosphate Mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Photochemical Difluoromethylation of Quinoxalin-2(1 H)-ones with Difluoroacetic Anhydride and Pyridine N-Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. youtube.com [youtube.com]

- 17. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 2,3-Difluoro-4-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive guide for the synthesis of N-substituted sulfonamides utilizing 2,3-Difluoro-4-methylbenzenesulfonyl chloride. This document is intended to equip researchers in medicinal chemistry and drug development with the necessary protocols and scientific rationale to effectively employ this versatile building block in the creation of novel sulfonamide libraries with potential therapeutic applications.

Introduction: The Strategic Advantage of Fluorinated Sulfonamides in Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their overall pharmacokinetic and pharmacodynamic profiles. 2,3-Difluoro-4-methylbenzenesulfonyl chloride is a valuable reagent for introducing a difluorinated aryl moiety into potential drug molecules, offering a unique substitution pattern to explore structure-activity relationships (SAR).

The electron-withdrawing nature of the two fluorine atoms is anticipated to increase the electrophilicity of the sulfonyl group, potentially leading to enhanced reactivity towards nucleophiles such as primary and secondary amines. The methyl group provides a lipophilic handle and a point for potential metabolic interactions. This unique combination of substituents makes 2,3-Difluoro-4-methylbenzenesulfonyl chloride an attractive building block for the synthesis of novel sulfonamide derivatives.

Reaction Mechanism and Scientific Rationale

The synthesis of sulfonamides from 2,3-Difluoro-4-methylbenzenesulfonyl chloride and a primary or secondary amine proceeds via a nucleophilic acyl-type substitution reaction.[3] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. The reaction generates hydrogen chloride (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine.

Diagram of the General Reaction Mechanism

Sources

reaction conditions for sulfonylation with 2,3-Difluoro-4-methylbenzenesulfonyl chloride

An In-Depth Technical Guide to Sulfonylation Reactions with 2,3-Difluoro-4-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide to performing sulfonylation reactions using 2,3-Difluoro-4-methylbenzenesulfonyl chloride. As a fluorinated analog of the common tosyl chloride, this reagent is of significant interest for introducing the 2,3-difluoro-4-methylphenylsulfonyl moiety into organic molecules, a strategy often employed in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This guide moves beyond simple step-by-step instructions to explain the underlying principles and rationale behind protocol design, empowering researchers to optimize conditions for their specific substrates.

Section 1: The Scientific Foundation of Sulfonylation

Sulfonylation is a cornerstone transformation in organic synthesis, enabling the formation of sulfonamides and sulfonate esters. These functional groups are prevalent in a vast array of pharmaceuticals and agrochemicals.[1][2] The reaction involves the treatment of a nucleophile, typically an amine or an alcohol, with a sulfonyl chloride in the presence of a base. The sulfonyl chloride acts as an electrophilic source of the sulfonyl group.

1.1 The Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur center of the sulfonyl chloride. The generally accepted mechanism involves the nucleophile (e.g., an amine or alcohol) attacking the sulfur atom, leading to a transient tetrahedral intermediate. The chloride ion is subsequently eliminated, and the protonated product is neutralized by a base to yield the final sulfonated product and a salt byproduct.

Caption: Standard experimental workflow for sulfonylation.

Protocol 1: General Procedure for Sulfonylation of a Primary or Secondary Amine

This protocol describes the formation of a sulfonamide using triethylamine as the base in dichloromethane.

Materials:

-

Primary or Secondary Amine (1.0 eq)

-

2,3-Difluoro-4-methylbenzenesulfonyl chloride (1.1 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous DCM.

-

Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

In a separate flask, dissolve 2,3-Difluoro-4-methylbenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to afford the desired sulfonamide.

Protocol 2: General Procedure for Sulfonylation of a Primary or Secondary Alcohol

This protocol describes the formation of a sulfonate ester, which is an excellent leaving group in subsequent substitution reactions. [3]Pyridine is used here as both a base and catalyst.

Materials:

-

Primary or Secondary Alcohol (1.0 eq)

-

2,3-Difluoro-4-methylbenzenesulfonyl chloride (1.2 eq)

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1 M Copper (II) Sulfate (CuSO₄) solution (optional, for pyridine removal)

-

1 M Hydrochloric Acid (HCl)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq), anhydrous DCM, and anhydrous pyridine (2.0-3.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add 2,3-Difluoro-4-methylbenzenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, 1 M HCl (multiple times to remove pyridine), and brine. Alternatively, washing with 1 M CuSO₄ solution can be effective for removing residual pyridine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired sulfonate ester. Note: Sulfonate esters can be less stable than sulfonamides; avoid excessive heat during purification.

Section 3: Summary of Reaction Conditions

The following table provides a quick reference for selecting appropriate starting conditions for the sulfonylation of various nucleophiles with 2,3-Difluoro-4-methylbenzenesulfonyl chloride.

| Nucleophile Type | Recommended Base | Common Solvent(s) | Typical Temp. (°C) | Key Considerations |

| Aliphatic Amine | Triethylamine, DIPEA | DCM, THF | 0 to RT | Generally high yields and fast reaction times. |

| Aromatic Amine | Triethylamine, Pyridine | DCM, THF, Pyridine | RT to 40 °C | Less nucleophilic; may require longer reaction times or gentle heating. |

| Primary Alcohol | Pyridine, Et₃N/DMAP | DCM, Pyridine | 0 to RT | Pyridine is often preferred for its catalytic effect. |

| Secondary Alcohol | Pyridine, Et₃N/DMAP | DCM, Pyridine | 0 to RT | Slower reaction rates compared to primary alcohols due to steric hindrance. |

| Phenol | K₂CO₃, NaOH, Et₃N | Acetone, MeCN, DCM | RT | The phenoxide, formed in situ, is a highly effective nucleophile. |

DIPEA: Diisopropylethylamine; DMAP: 4-Dimethylaminopyridine (catalyst)

Section 4: Conclusion

2,3-Difluoro-4-methylbenzenesulfonyl chloride is a versatile reagent for the synthesis of fluorinated sulfonamides and sulfonate esters. A successful outcome depends on the careful selection of the base, solvent, and reaction temperature, tailored to the specific nucleophilicity and steric properties of the substrate. The protocols and principles outlined in this guide provide a robust framework for researchers to effectively utilize this reagent in synthetic and medicinal chemistry programs. By understanding the causality behind the experimental choices, scientists can logically troubleshoot and optimize these critical transformations.

References

-

Master Organic Chemistry. Reactions and Mechanisms. Available at: [Link]

-

Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]

-

Willis, M. C., et al. (2014). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society. Available at: [Link]

-

The Royal Society of Chemistry. (2020). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. Available at: [Link]

- Kress, M. H., et al. (2000). Sulfonylation of alcohol. Google Patents (JP2000219669A).

-

ResearchGate. Temperature Controlled Selective C–S or C–C Bond Formation: Photocatalytic Sulfonylation versus Arylation of Unactivated Heterocycles Utilizing Aryl Sulfonyl Chlorides. Available at: [Link]

-

Manolikakes, G., & Friedrich, M. (2022). Base-Mediated Site-Selective Sulfonylation of Pyridine. ChemistryViews. Available at: [Link]

- Chinese Journal of Organic Chemistry. (2016). Progress on the Sulfonylation and Desulfonylative Reactions of Sulfonyl Chlorides. Chin. J. Org. Chem., 36, 1184–1196.

-

Wang, B., et al. (2011). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters. Available at: [Link]

-

RSC Publishing. (2023). Sulfonylation reactions photocatalyzed by quantum dots: rule of band-position and surface chemistry. Catalysis Science & Technology. Available at: [Link]

-

ACS Publications. (2011). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Available at: [Link]

-

RSC Publishing. (2024). Sulfonylation/cyclization of alkynes with sulfonyl chlorides by copper catalysis. New Journal of Chemistry. Available at: [Link]

- Google Patents. Sulfonation of aromatic compounds in the presence of solvents.

- King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry.

- Google Patents. Process for the preparation of substituted benzene sulfonyl chlorides.

- Google Patents. Process for the preparation of benzene sulfonamides.

- National Institutes of Health. (2024). Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds. Molecules.

-

Organic Syntheses. Benzenesulfonyl chloride. Available at: [Link]

- PubMed. (2023). Dehydroxylative Sulfonylation of Alcohols. Journal of Organic Chemistry.

-

ResearchGate. Preparation of Methyl Ester Sulfonates Based on Sulfonation in a Falling Film Microreactor from Hydrogenated Palm Oil Methyl Esters with Gaseous SO3. Available at: [Link]

- YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.

-

RSC Publishing. (2019). Inorganic sulfites as the sulfur dioxide surrogates in sulfonylation reactions. Chemical Communications. Available at: [Link]

-

ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]

- Journal of Engineering Science Technology and Management. (2024).

- Synthesis of sulfonyl chloride substr

- RSC Advances. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]

- Chemistry LibreTexts. (2022). 3.1.7: Reactions of Alcohols.

-

Wikipedia. 4-Toluenesulfonyl chloride. Available at: [Link]

-

Baxendale Group. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Available at: [Link]

- YouTube. (2020). Alcohols to Alkyl Chlorides, Part 6.